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Compound of Interest

Compound Name: 2-Ethynyl-1,3-difluorobenzene

Cat. No.: B1521100 Get Quote

In the landscape of modern medicinal chemistry and materials science, the strategic

incorporation of fluorine atoms and rigid structural motifs like alkynes can profoundly influence

a molecule's conformational preference, metabolic stability, and target-binding affinity.[1][2] 2-
Ethynyl-1,3-difluorobenzene (also known as 2,6-difluorophenylacetylene) emerges as a

pivotal building block, embodying these design principles. Its structure, featuring a terminal

alkyne poised between two fluorine atoms on an aromatic ring, presents a unique electronic

and steric environment. The fluorine atoms act as powerful electron-withdrawing groups,

modulating the acidity of the acetylenic proton and the reactivity of the benzene ring.[1] This

guide provides an in-depth exploration of the synthesis, spectroscopic signature, reactivity, and

applications of this versatile compound, offering field-proven insights for researchers in drug

development and materials science.

Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties and hazards is the bedrock

of successful and safe research.

Core Properties
The key identifiers and computed physical properties for 2-Ethynyl-1,3-difluorobenzene are

summarized below, providing a foundational dataset for experimental design.[3][4]
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Property Value Source

IUPAC Name 2-ethynyl-1,3-difluorobenzene PubChem[3]

CAS Number 381723-16-6 PubChem[3][4]

Molecular Formula C₈H₄F₂ PubChem[3]

Molecular Weight 138.11 g/mol PubChem[3]

SMILES C#CC1=C(C=CC=C1F)F PubChem[3]

Calculated LogP 1.9461 ChemScene[4]

Safety & Handling
2-Ethynyl-1,3-difluorobenzene is classified as a hazardous substance and requires careful

handling in a controlled laboratory environment.[3]

GHS Hazard Statements: The compound is a highly flammable liquid and vapor (H225).[3] It

is known to cause skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[3]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or

face shields, chemical-resistant gloves, and a lab coat, is mandatory.[5][6] All manipulations

should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7]

Storage & Incompatibilities: Store in a tightly sealed container in a cool, dry, and well-

ventilated area designated for flammable liquids.[6][7] Keep away from strong oxidizing

agents, heat, sparks, and open flames.[6]

Synthesis Pathway: Sonogashira Cross-Coupling
The most direct and widely employed method for synthesizing arylacetylenes like 2-ethynyl-
1,3-difluorobenzene is the Sonogashira cross-coupling reaction.[8] This powerful carbon-

carbon bond-forming reaction couples a terminal alkyne with an aryl halide.[8] The choice of an

appropriate precursor, such as 1,3-difluoro-2-iodobenzene, is critical for an efficient reaction.

Workflow for Synthesis via Sonogashira Coupling
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Reaction Setup

1,3-Difluoro-2-iodobenzene
(Aryl Halide)

Sonogashira Coupling
(Room Temp to 50°C)

Trimethylsilylacetylene
(Protected Alkyne)

Catalyst System:
- Pd(PPh₃)₂Cl₂

- CuI (Co-catalyst)

Base & Solvent:
- Triethylamine (Et₃N)

Intermediate:
2-(Trimethylsilylethynyl)-

1,3-difluorobenzene

Deprotection
(K₂CO₃ in Methanol)

Purification
(Column Chromatography)

Final Product:
2-Ethynyl-1,3-difluorobenzene

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 2-ethynyl-1,3-difluorobenzene.

Detailed Experimental Protocol
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Causality & Expertise: This protocol utilizes a palladium(0) catalyst, which facilitates the

oxidative addition to the aryl iodide.[8] The copper(I) co-catalyst is crucial as it reacts with the

terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the

transmetalation step.[8] Triethylamine serves as both the solvent and the base, neutralizing the

hydrogen iodide generated during the reaction. Using a protected alkyne like

trimethylsilylacetylene (TMSA) prevents self-coupling and is easily removed in a subsequent

step.[8]

Reaction Setup: To an oven-dried Schlenk flask, add 1,3-difluoro-2-iodobenzene (1.0 eq.),

copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.).

Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as argon or

nitrogen. This is critical as the Pd(0) active species is oxygen-sensitive.

Reagent Addition: Add anhydrous triethylamine via syringe, followed by

trimethylsilylacetylene (1.2 eq.).

Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 50°C) may

be required to drive the reaction to completion.[9] Monitor the reaction progress by Thin-

Layer Chromatography (TLC) or LC-MS.

Workup: Upon completion, filter the reaction mixture to remove catalyst residues and

concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g.,

ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium

sulfate.

Deprotection: Dissolve the crude silyl-protected intermediate in methanol. Add potassium

carbonate (2.0 eq.) and stir at room temperature for 2-4 hours.[10]

Purification: After deprotection is complete (monitored by TLC), remove the solvent in vacuo.

Purify the crude product by flash column chromatography on silica gel using a non-polar

eluent system (e.g., hexanes/ethyl acetate) to afford pure 2-ethynyl-1,3-difluorobenzene.[9]

[10]

Spectroscopic Characterization
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Accurate characterization is essential to confirm the identity and purity of the synthesized

compound. The following data are predictive, based on established spectroscopic principles

and data from analogous structures.[10][11][12]

Parameter Predicted Data

¹H NMR (CDCl₃)
δ 7.35-7.50 (m, 1H, Ar-H), δ 6.95-7.10 (m, 2H,

Ar-H), δ 3.45 (s, 1H, C≡C-H)

¹³C NMR (CDCl₃)

δ 162-165 (dd, JCF ≈ 250 Hz, C-F), δ 130-132

(t, Ar-CH), δ 115-117 (m, Ar-CH), δ 105-108 (t,

Ar-C-C≡), δ 85-90 (C≡CH), δ 75-80 (C≡CH)

¹⁹F NMR (CDCl₃) δ -108 to -112 (s)

IR (Infrared)

~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C

stretch), ~1600, 1480 cm⁻¹ (C=C aromatic

stretch), ~1250 cm⁻¹ (C-F stretch)

Mass Spec (MS) Molecular Ion (M⁺) at m/z = 138.03

Note on NMR Predictions: The aromatic protons will exhibit complex splitting patterns due to

both H-H and H-F coupling. The carbon attached to fluorine will show a large one-bond carbon-

fluorine coupling constant (¹JCF). The ¹⁹F NMR chemical shift is referenced relative to CFCl₃.

Core Reactivity: A Hub for Molecular Elaboration
The true utility of 2-ethynyl-1,3-difluorobenzene lies in the reactivity of its terminal alkyne,

which serves as a versatile handle for constructing more complex molecules.

Key Reactions of the Ethynyl Group
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[3+2] Cycloaddition (Click Chemistry) Sonogashira Coupling (as reactant)

2-Ethynyl-1,3-difluorobenzene

Cu(I) Catalyst Pd(0)/Cu(I) Catalyst

Organic Azide (R-N₃)

1,4-Disubstituted
1,2,3-Triazole

Aryl Halide (Ar'-X)

Internal Alkyne
(Ar-C≡C-Ar')

Click to download full resolution via product page

Caption: Key reactivity pathways for 2-ethynyl-1,3-difluorobenzene.

[3+2] Dipolar Cycloaddition (Huisgen Cycloaddition): This is one of the most powerful

reactions for this class of compounds.[13] The reaction of the terminal alkyne (the

dipolarophile) with a 1,3-dipole, most commonly an organic azide, forms a stable five-

membered heterocyclic ring.[14]

Expert Insight (CuAAC "Click" Chemistry): The copper(I)-catalyzed variant (CuAAC) is

exceptionally robust, proceeds under mild, often aqueous conditions, and has a very high

functional group tolerance.[13] This makes it a premier choice in drug discovery for linking

complex molecular fragments, such as attaching a targeting moiety to a payload. The

reaction is highly regioselective, yielding the 1,4-disubstituted 1,2,3-triazole isomer

exclusively.[14]

Sonogashira Coupling (as a Reactant): Having been formed by a Sonogashira reaction, the

compound can itself be used as the alkyne component in a subsequent coupling with a

different aryl or vinyl halide.[8] This allows for the synthesis of unsymmetrical

diarylacetylenes, which are valuable structures in materials science and as molecular wires.
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Applications in Drug Discovery and Development
The 2-ethynyl-1,3-difluorophenyl motif is not merely a theoretical construct; it is a validated

structural component in advanced therapeutic candidates. The combination of the ethynyl

group, a known privileged structure for targeting proteins, with the metabolically robust

difluorophenyl ring makes it highly attractive.[15][16]

Kinase Inhibition: A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, a structure

closely related to the topic compound, have been identified as potent and selective inhibitors

of B-Raf(V600E).[15][17] This specific mutation is a key driver in various cancers, including

melanoma and colorectal cancer.[17] The compounds demonstrated low nanomolar

inhibitory concentrations (IC50) and significant in vivo antitumor efficacy in xenograft mouse

models.[15]

Metabolic Stability and Target Engagement: The replacement of hydrogen with fluorine is a

common strategy in drug design to block sites of metabolic oxidation by cytochrome P450

enzymes, thereby improving a drug's pharmacokinetic profile.[2] The terminal alkyne can

serve as a reactive handle or "warhead" for covalent inhibitors or as a "click" handle for

chemical biology probes used to identify molecular targets and assess target engagement in

situ.[15]

Conclusion
2-Ethynyl-1,3-difluorobenzene stands as a testament to the power of strategic molecular

design. It is more than a simple chemical; it is a versatile platform for innovation. Its synthesis is

accessible through robust cross-coupling methodologies, and its terminal alkyne provides a

gateway to a vast chemical space through reactions like the copper-catalyzed azide-alkyne

cycloaddition. For researchers and scientists in drug development, this compound offers a

validated scaffold for developing next-generation kinase inhibitors and other targeted therapies,

combining metabolic stability with potent and specific reactivity. As the demand for more

sophisticated and effective molecular tools grows, the importance of foundational building

blocks like 2-ethynyl-1,3-difluorobenzene will only continue to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/publication/276536066_N_-3-Ethynyl-24-difluorophenylsulfonamide_Derivatives_as_Selective_Raf_Inhibitors
https://www.researchgate.net/publication/290379090_Next_Generation_of_Fluorine-Containing_Pharmaceuticals_Compounds_Currently_in_Phase_II-III_Clinical_Trials_of_Major_Pharmaceutical_Companies_New_Structural_Trends_and_Therapeutic_Areas
https://www.researchgate.net/publication/276536066_N_-3-Ethynyl-24-difluorophenylsulfonamide_Derivatives_as_Selective_Raf_Inhibitors
https://pubmed.ncbi.nlm.nih.gov/26005530/
https://pubmed.ncbi.nlm.nih.gov/26005530/
https://www.researchgate.net/publication/276536066_N_-3-Ethynyl-24-difluorophenylsulfonamide_Derivatives_as_Selective_Raf_Inhibitors
https://www.merckmillipore.com/BG/en/tech-docs/paper/525312
https://www.researchgate.net/publication/276536066_N_-3-Ethynyl-24-difluorophenylsulfonamide_Derivatives_as_Selective_Raf_Inhibitors
https://www.benchchem.com/product/b1521100?utm_src=pdf-body
https://www.benchchem.com/product/b1521100?utm_src=pdf-body
https://www.benchchem.com/product/b1521100?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. nbinno.com [nbinno.com]

2. merckmillipore.com [merckmillipore.com]

3. 2-Ethynyl-1,3-difluorobenzene | C8H4F2 | CID 45079278 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. chemscene.com [chemscene.com]

5. multimedia.3m.com [multimedia.3m.com]

6. fishersci.com [fishersci.com]

7. fishersci.com [fishersci.com]

8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

9. rsc.org [rsc.org]

10. benchchem.com [benchchem.com]

11. rsc.org [rsc.org]

12. 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum [chemicalbook.com]

13. ethz.ch [ethz.ch]

14. mdpi.com [mdpi.com]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Strategic Importance of a Fluorinated
Arylacetylene Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521100#chemical-properties-of-2-ethynyl-1-3-
difluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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